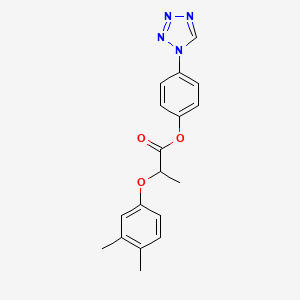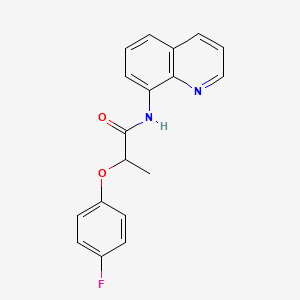![molecular formula C24H19ClN4OS2 B11328776 5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11328776.png)
5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-chlorobenzene thiol and 4-methylbenzyl chloride.
Formation of Thioethers: The intermediates are reacted under nucleophilic substitution conditions to form the thioether linkages.
Pyrimidine Ring Construction: The pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrimidine core with the thioether intermediates under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(4-Chlorophenyl)-2-phenylthiazole: Exhibits antimicrobial properties.
4-(4-Methylphenyl)-2-phenylthiazole: Used in anticancer research.
Uniqueness
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C24H19ClN4OS2 |
|---|---|
分子量 |
479.0 g/mol |
IUPAC名 |
5-(4-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-N-pyridin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-2-4-17(5-3-16)15-31-24-27-14-21(32-20-8-6-18(25)7-9-20)22(29-24)23(30)28-19-10-12-26-13-11-19/h2-14H,15H2,1H3,(H,26,28,30) |
InChIキー |
RXQMCHAUNBOOLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=NC=C3)SC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328694.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B11328706.png)
![5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11328713.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide](/img/structure/B11328718.png)
![5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328726.png)
![N-(2-ethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328741.png)
![8-(2,5-dimethoxyphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328747.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328750.png)
![4-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11328752.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11328758.png)

![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide](/img/structure/B11328785.png)


